N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide
Description
N-(1,3-Benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine-3-carboxamide core substituted with a 1,3-benzodioxol-5-yl group and a 4-methylphenylsulfonylamino moiety. The benzodioxol group (a methylenedioxy aromatic ring) is notable for its prevalence in bioactive compounds, often influencing pharmacokinetic properties such as metabolic stability .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-13-2-5-17(6-3-13)29(25,26)23-16-8-14(10-21-11-16)20(24)22-15-4-7-18-19(9-15)28-12-27-18/h2-11,23H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTPKWNNVNJURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylamino]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C22H20N2O5S
Molecular Weight : 424.4696 g/mol
CAS Number : 643003-14-9
The compound features a benzodioxole moiety, a pyridine ring, and a sulfonamide group, which are known for their diverse biological activities including anti-inflammatory, antitumor, and antimicrobial properties.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, related sulfonamide derivatives have shown potent inhibition of tumor cell proliferation in various cancer models. The mechanism often involves the inhibition of specific protein kinases associated with tumor growth.
The proposed mechanism of action for this compound includes:
- Inhibition of Protein Kinases : It selectively inhibits Src family kinases (SFKs), which play a crucial role in cancer cell signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
- Induction of Apoptosis : The compound may induce apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, making it suitable for oral administration. Its half-life and bioavailability parameters indicate potential for effective therapeutic use .
Study 1: In Vivo Efficacy
A study evaluated the efficacy of this compound in a xenograft model of human pancreatic cancer. The results demonstrated significant tumor reduction when administered at low doses over a sustained period. Histological analyses revealed decreased proliferation markers and increased apoptosis in treated tumors compared to controls.
Study 2: Selectivity Profile
Another investigation focused on the selectivity of this compound against a panel of recombinant kinases. It exhibited high selectivity for SFKs with minimal off-target effects, suggesting a favorable safety profile for potential therapeutic applications .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O5S |
| Molecular Weight | 424.4696 g/mol |
| CAS Number | 643003-14-9 |
| Antitumor Activity | Significant inhibition observed |
| Mechanism | SFK inhibition and apoptosis induction |
| Pharmacokinetics | Favorable absorption profile |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Below is a comparative analysis based on substituent effects and core scaffold similarities:
Table 1: Structural and Functional Comparisons
Key Observations :
Core Scaffold Differences: The query compound’s pyridine-3-carboxamide core contrasts with the dihydropyrazole () and cathinone () scaffolds. Pyridine derivatives often exhibit distinct electronic properties compared to pyrazoles or cathinones, influencing binding interactions in enzymatic targets.
The benzodioxol moiety, shared with ephylone (), is associated with altered metabolic stability and receptor affinity in psychoactive compounds .
Physicochemical Properties :
- Sulfonamide-containing compounds typically exhibit higher polarity and aqueous solubility compared to carboximidamides (), which may affect bioavailability.
- Conformational rigidity in dihydropyrazoles () could reduce entropic penalties during target binding compared to the more flexible pyridine-based query compound.
Research Findings and Implications
While direct pharmacological data for the query compound are unavailable in the evidence, inferences can be made:
- Synthetic Accessibility : The sulfonamide and benzodioxol groups are synthetically tractable, as seen in analogous compounds (e.g., ephylone synthesis ).
- Target Potential: Benzodioxol-containing molecules often target monoamine transporters or enzymes like monoamine oxidase (MAO), suggesting possible neuroactive properties .
- Crystallographic Challenges : Tools like SHELXL and ORTEP would be critical for resolving conformational details, given the compound’s anisotropic substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
